molecular formula C6H7ClO B14483457 4-Methylpenta-2,4-dienoyl chloride CAS No. 66343-30-4

4-Methylpenta-2,4-dienoyl chloride

Katalognummer: B14483457
CAS-Nummer: 66343-30-4
Molekulargewicht: 130.57 g/mol
InChI-Schlüssel: MWRYUVJVPFYAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylpenta-2,4-dienoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylpenta-2,4-dienoyl chloride can be synthesized through the reaction of 4-methylpenta-2,4-dienoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through distillation and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpenta-2,4-dienoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles.

    Hydrolysis: In the presence of water, it hydrolyzes back to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (R-NH2), or alcohols (R-OH) are used under mild conditions.

    Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can add across the double bonds.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used.

Major Products Formed

    Nucleophilic Substitution: Produces amides, esters, or thioesters.

    Addition Reactions: Forms dihalides or halohydrins.

    Hydrolysis: Yields 4-methylpenta-2,4-dienoic acid.

Wissenschaftliche Forschungsanwendungen

4-Methylpenta-2,4-dienoyl chloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.

    Medicine: Potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methylpenta-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on proteins, enzymes, or other organic molecules. The pathways involved are typically nucleophilic acyl substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Penta-2,4-dienoyl chloride: Lacks the methyl group at the 4-position.

    4-Methylpentanoyl chloride: Saturated analog without the conjugated diene system.

    3-Methylpenta-2,4-dienoyl chloride: Methyl group at the 3-position instead of the 4-position.

Uniqueness

4-Methylpenta-2,4-dienoyl chloride is unique due to the presence of both a conjugated diene system and an acyl chloride functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis.

Eigenschaften

CAS-Nummer

66343-30-4

Molekularformel

C6H7ClO

Molekulargewicht

130.57 g/mol

IUPAC-Name

4-methylpenta-2,4-dienoyl chloride

InChI

InChI=1S/C6H7ClO/c1-5(2)3-4-6(7)8/h3-4H,1H2,2H3

InChI-Schlüssel

MWRYUVJVPFYAOS-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C=CC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.